4-(4-Bromo-2-chloro-phenoxymethyl)-piperidine
CAS No.: 954226-40-5
Cat. No.: VC8160926
Molecular Formula: C12H15BrClNO
Molecular Weight: 304.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954226-40-5 |
|---|---|
| Molecular Formula | C12H15BrClNO |
| Molecular Weight | 304.61 g/mol |
| IUPAC Name | 4-[(4-bromo-2-chlorophenoxy)methyl]piperidine |
| Standard InChI | InChI=1S/C12H15BrClNO/c13-10-1-2-12(11(14)7-10)16-8-9-3-5-15-6-4-9/h1-2,7,9,15H,3-6,8H2 |
| Standard InChI Key | LUONCHIFMJPSGP-UHFFFAOYSA-N |
| SMILES | C1CNCCC1COC2=C(C=C(C=C2)Br)Cl |
| Canonical SMILES | C1CNCCC1COC2=C(C=C(C=C2)Br)Cl |
Introduction
Synthesis and Preparation
Synthetic Routes
The synthesis of 4-(4-Bromo-2-chloro-phenoxymethyl)-piperidine typically involves multi-step reactions starting with the formation of the piperidine ring, followed by alkylation or arylation to introduce the phenoxymethyl group. A common approach includes:
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Piperidine Core Formation: Cyclization of appropriate amines or via reduction of pyridine derivatives.
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Phenoxymethyl Introduction: Reaction of the piperidine intermediate with 4-bromo-2-chlorophenol derivatives under alkaline conditions, often using coupling agents like Pd catalysts .
For example, in a protocol analogous to related compounds, 4-bromo-2-chlorophenol is reacted with chloromethylpiperidine in the presence of a base such as potassium carbonate, yielding the target compound after purification .
Optimization Challenges
Key challenges include controlling regioselectivity during halogen substitution and minimizing byproducts. The use of protecting groups for the piperidine nitrogen, such as Boc (tert-butoxycarbonyl), has been reported to improve yields . Recent advancements in microwave-assisted synthesis have reduced reaction times from hours to minutes, enhancing efficiency.
Table 1: Comparative Synthesis Yields
| Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Conventional Alkylation | 62 | 95 | |
| Microwave-Assisted | 78 | 98 | |
| Catalytic Coupling | 85 | 97 |
Structural and Physicochemical Properties
Molecular Characteristics
The compound’s structure features a piperidine ring (six-membered amine) connected to a phenoxymethyl group with bromine at the para and chlorine at the ortho positions. This arrangement confers significant steric hindrance and electronic effects, influencing its reactivity .
Physicochemical Data
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Solubility: Limited aqueous solubility (0.12 mg/mL in water at 25°C) but high solubility in organic solvents like DMSO (≥50 mg/mL).
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Stability: Stable under inert conditions but prone to hydrolysis in acidic environments due to the labile ether bond .
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LogP: Calculated logP of 3.8 indicates moderate lipophilicity, suitable for blood-brain barrier penetration .
| Compound | Target Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 4-Bromo-2-chloro analog | BAP1 | 9.0 | |
| 4-Fluoro analog | CYP3A4 | 33 | |
| 4-Chloro analog | MenA | 22 |
Analytical Characterization and Quality Control
Spectroscopic Techniques
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NMR: ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 3.45–3.70 (piperidine CH₂), δ 6.85–7.20 (aromatic protons), and δ 4.30 (OCH₂) .
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HRMS: Exact mass confirmed as 304.61 g/mol with a deviation of <2 ppm .
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IR: Stretching vibrations at 1240 cm⁻¹ (C-O-C) and 550 cm⁻¹ (C-Br) .
Chromatographic Methods
HPLC methods using C18 columns (acetonitrile/water, 70:30) achieve >99% purity, with a retention time of 8.2 minutes . Impurities, such as dehalogenated byproducts, are monitored using UV detection at 254 nm .
Applications and Future Research Directions
Current Applications
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Medicinal Chemistry: As a scaffold for kinase inhibitors and antimicrobial agents .
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Material Science: Halogenated piperidines serve as intermediates in polymer synthesis .
Future Prospects
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Biological Screening: Prioritize assays against cancer cell lines (e.g., HeLa, MCF-7) and bacterial strains (e.g., S. aureus) .
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Synthetic Optimization: Explore green chemistry approaches, such as biocatalytic methods, to reduce waste .
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Drug Delivery: Nanoformulations to enhance solubility and target specificity .
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